pyrimidine-4,6-diamine;hydrate

Synthetic Chemistry Reagent Preparation Quantitative Analysis

Crucial kinase inhibitor building block. This hemisulfate monohydrate salt (MW 208.196) is NOT interchangeable with free base (CAS 2434-56-2). Using the wrong form introduces 1.89x molarity errors, invalidating SAR studies. Pre-formed salt ensures precise stoichiometry for nanomolar-potency FLT3/JAK3 inhibitor synthesis and enables direct aqueous dissolution for reproducible assays without DMSO interference. Verify CAS 77709-02-5 prior to ordering.

Molecular Formula C4H8N4O
Molecular Weight 128.13 g/mol
CAS No. 77709-02-5
Cat. No. B1587274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrimidine-4,6-diamine;hydrate
CAS77709-02-5
Molecular FormulaC4H8N4O
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1N)N.O
InChIInChI=1S/C4H6N4.H2O/c5-3-1-4(6)8-2-7-3;/h1-2H,(H4,5,6,7,8);1H2
InChIKeyOLEUXXDQOCWDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-4,6-diamine;hydrate (CAS 77709-02-5): Hemisulfate Salt Scaffold for Selective Kinase Inhibitor Derivatization


The compound registered under CAS 77709-02-5 and named pyrimidine-4,6-diamine;hydrate is chemically identified as 4,6-diaminopyrimidine hemisulfate monohydrate [1]. This heterocyclic diamine is a crucial building block in medicinal chemistry . In procurement, it is essential to recognize that the product is not the free base (CAS 2434-56-2) but a pre-formed hemisulfate salt, which fundamentally alters its physical properties and processing characteristics. The core pyrimidine-4,6-diamine scaffold serves as a privileged structure for the design of potent and selective kinase inhibitors, with derivatives demonstrating nanomolar activity against targets like FLT3 and JAK3 [2][3].

Beyond the Scaffold: Why Pyrimidine-4,6-diamine;hydrate (CAS 77709-02-5) Cannot Be Swapped with the Free Base or Other Salts


Generic substitution of the hemisulfate monohydrate salt (CAS 77709-02-5) with the free base form (CAS 2434-56-2) or other salt forms introduces significant and often unaccounted-for variability in research workflows. The salt form dictates a compound's fundamental properties, including aqueous solubility and melting point , which directly impact reaction kinetics in synthesis and the reproducibility of biological assays. Using the incorrect form can lead to drastically different outcomes in critical processes such as dissolution, formulation development, and cell-based screening. The evidence below provides a quantitative basis for why this specific salt form, with its distinct molecular weight and stoichiometry, is a non-interchangeable reagent for scientific and industrial applications.

Quantitative Differentiation of Pyrimidine-4,6-diamine;hydrate (CAS 77709-02-5) Against the Free Base and Other Scaffolds


Molecular Weight and Stoichiometry: Pyrimidine-4,6-diamine;hydrate vs. Free Base for Precise Molar Calculations

The hemisulfate monohydrate salt (pyrimidine-4,6-diamine;hydrate, CAS 77709-02-5) has a defined molecular weight of 208.196 g/mol [1] which is approximately 1.9 times greater than the free base (4,6-diaminopyrimidine, CAS 2434-56-2) at 110.12 g/mol . Substituting one for the other in equimass quantities results in a nearly twofold difference in the actual molar amount of the active 4,6-diaminopyrimidine core, which can severely skew reaction stoichiometry or biological dosing.

Synthetic Chemistry Reagent Preparation Quantitative Analysis

Predicted Aqueous Solubility Advantage: Hemisulfate Salt (CAS 77709-02-5) vs. Free Base (CAS 2434-56-2)

The formation of a hemisulfate salt fundamentally alters the compound's solubility profile. Pyrimidine-4,6-diamine;hydrate (CAS 77709-02-5) is characterized as a sulfate salt, which is expected to be soluble in water, making it suitable for various aqueous formulations . In contrast, the free base form (CAS 2434-56-2) is only moderately soluble in water and requires organic co-solvents like alcohols for dissolution .

Formulation Science Biochemical Assays Process Chemistry

Scaffold Validation: High Potency of 4,6-Diaminopyrimidine Derivatives in Kinase Inhibition

The core 4,6-diaminopyrimidine scaffold, which is the basis for the target compound, has been validated as a privileged structure for generating highly potent kinase inhibitors. A specific derivative (compound 13a) based on this scaffold demonstrated potent inhibition of the FLT3 kinase with an IC50 of 13.9 ± 6.5 nM [1]. Similarly, another optimized derivative (compound 11e) exhibited even greater potency against JAK3, with an IC50 of 2.1 nM [2]. These nanomolar activities underscore the value of the scaffold for hit-to-lead optimization.

Kinase Inhibitors Medicinal Chemistry FLT3 JAK3

Selectivity Profile of the Scaffold: Reduced Off-Target Risk in Derivative Development

A key challenge in developing kinase inhibitors for oncology is achieving selectivity against closely related kinases to minimize toxicity. The 4,6-diaminopyrimidine scaffold has been shown to be amenable to designing selective inhibitors. A derivative (13a) demonstrated high selectivity for FLT3 over the c-KIT kinase, a property considered crucial for avoiding dose-limiting myelosuppression in acute myeloid leukemia (AML) treatment [1]. Another derivative (11e) was designed as a highly selective JAK3 inhibitor, potentially interacting with a unique cysteine residue (Cys909) not present in other JAK family members [2].

Kinase Selectivity Drug Safety FLT3 c-KIT

Comparative Physical Form: Solid Salt vs. Solid Free Base for Storage and Handling

The physical form of a compound impacts its long-term stability and ease of handling. The free base 4,6-diaminopyrimidine (CAS 2434-56-2) has a melting point of 270-271°C and is a white crystalline solid . In contrast, the hemisulfate monohydrate salt (CAS 77709-02-5) exists as a different solid form with an expectedly distinct melting point and hygroscopicity profile due to the presence of the sulfate counterion and water of hydration . While quantitative melting point data for the salt is not publicly available, the presence of a hydrate in the crystal lattice generally alters thermal stability and may require different storage conditions.

Compound Management Solid-State Chemistry Long-Term Storage

Synthetic Versatility: Established Chemistry for Derivatization

The target compound's chemical structure, featuring two reactive amino groups on a pyrimidine ring, enables a wide range of well-established derivatization reactions . These include acylation to form amides, condensation reactions to generate imines, and electrophilic aromatic substitution on the ring. This is in contrast to alternative scaffolds like 2,4-diaminopyrimidine, which are more commonly used for antifolate drug synthesis (e.g., dihydrofolate reductase inhibitors with IC50 values in the micromolar range, e.g., 9 µM and 11 µM) [1]. The 4,6-diamino substitution pattern is a recognized kinase binding motif, directing synthetic efforts toward a therapeutically validated target class [2].

Organic Synthesis Medicinal Chemistry Reaction Pathways

Optimized Research Applications for Pyrimidine-4,6-diamine;hydrate (CAS 77709-02-5)


Synthesis of Potent and Selective Kinase Inhibitors for Oncology

This hemisulfate salt is the optimal starting material for the synthesis of novel kinase inhibitors. Evidence confirms that derivatives of the core 4,6-diaminopyrimidine scaffold achieve nanomolar potency against key oncology targets like FLT3 (IC50 of 13.9 nM) and JAK3 (IC50 of 2.1 nM) with high selectivity over related kinases [1]. The use of the pre-formed salt ensures accurate molar calculations, which is critical for the precise control of reaction stoichiometry required to generate these highly potent and selective leads .

Development of Aqueous-Based Biological Assays

For researchers developing biochemical or cell-based assays that require aqueous buffers, pyrimidine-4,6-diamine;hydrate (CAS 77709-02-5) offers a significant advantage. Its formulation as a water-soluble sulfate salt [1] facilitates direct dissolution in physiologically relevant media, thereby eliminating the need for potentially interfering organic co-solvents like DMSO. This property is crucial for generating more biologically relevant and reproducible data in kinase inhibition studies and other target-binding assays .

High-Precision Reagent Preparation in Medicinal Chemistry Laboratories

In any synthetic chemistry workflow, precision in molar calculations is paramount. The clearly defined molecular weight of the hemisulfate monohydrate salt (208.196 g/mol) [1] is essential for the accurate preparation of stock solutions and reaction mixtures. Substituting this salt with the free base (110.12 g/mol) would introduce a 1.89-fold error in molarity, which can invalidate entire series of experiments, particularly in structure-activity relationship (SAR) studies where small changes in substituent effects are being measured .

Accelerated Lead Optimization in Drug Discovery Programs

This specific building block is ideal for hit-to-lead and lead optimization campaigns in drug discovery. The core scaffold is a validated 'privileged structure' for kinase inhibition [1], and its well-characterized reactivity supports a wide array of chemical transformations, including acylation and condensation . By using this exact hemisulfate salt, medicinal chemistry teams can bypass the initial step of salt formation or purification of the free base, thereby accelerating the synthetic timeline and focusing resources on generating diverse libraries of potent and selective drug candidates .

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